molecular formula C18H32O16 B1580549 beta-Glucan CAS No. 9041-22-9

beta-Glucan

Cat. No.: B1580549
CAS No.: 9041-22-9
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-URKRLVJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-glucan is a group of complex carbohydrates found in the cell walls of bacteria, fungi, algae, and plants. These polysaccharides are known for their diverse range of biological activities and have gained significant attention in the field of nutrition and supplements. Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion, with the most common type being the (1→3)-β-glycosidic linkage .

Mechanism of Action

Target of Action

Beta-Glucan, a heterogeneous group of glucose polymers, initiates immune responses via immune cells, which become activated by the binding of the polymer to specific receptors . The primary targets of this compound are immune cells such as macrophages, natural killer cells, and neutrophils . These cells play a crucial role in the immune system, providing the first line of defense against pathogens .

Mode of Action

this compound interacts with its targets by binding to different receptors on leukocytes, leading to the stimulation of immune responses . This interaction results in the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes .

Biochemical Pathways

The biochemical pathways affected by this compound are predominantly related to immune responses. This compound is a key pathogen-associated molecular pattern (PAMP) that is detected upon fungal infection to trigger the host’s immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to immune modulation. This compound stimulates immune responses, including bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It enhances the immune profile, providing more competent immune responses for treating diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in aquaculture, this compound has been proven as a potent immunostimulant for improving the immunity of cultured fish against disease and stress . It exerts a positive impact on fish and aquatic organisms’ immunity, enhancing their disease resistance by increasing functional and decreasing deleterious responses .

Chemical Reactions Analysis

Beta-glucan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, alkali, and various enzymes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Beta-glucan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its immune-modulating, cholesterol-lowering, and blood sugar-managing effects, making it a valuable compound in various fields.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-URKRLVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-22-9, 55965-23-6
Record name beta-Glucan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-Glucan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Beta-Glucane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.